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(2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid

Stable isotope dilution mass spectrometry Quantitative bioanalysis Amino acid internal standards

Endogenous D-serine quantification in plasma, CSF, or brain homogenates is compromised by co-eluting unlabeled serine isotopologues, rendering accurate LC-MS/MS impossible without a proper internal standard. D-[13C3,15N]Serine (fully 13C,15N-labeled, enantiopure R-configuration) is the definitive solution. • +4 Da mass shift ensures complete chromatographic and spectrometric resolution from endogenous analyte, eliminating matrix interference. • Enantiopure D-configuration enables chiral-specific tracing through serine racemase/DAAO pathways and reliable NMDA receptor co-agonist studies. • Uniform 13C and 15N incorporation supports heteronuclear 2D/3D NMR for protein resonance assignment and ligand-binding site mapping.

Molecular Formula C3H7NO3
Molecular Weight 109.064 g/mol
Cat. No. B15293158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid
Molecular FormulaC3H7NO3
Molecular Weight109.064 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)O
InChIInChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i1+1,2+1,3+1,4+1
InChIKeyMTCFGRXMJLQNBG-ROQAEYOOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-[13C3,15N]Serine for Quantitative Neurometabolic Tracing


(2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid is a multiply stable isotope‑labeled enantiopure D‑serine derivative in which all three carbon atoms are enriched with carbon‑13 and the amino nitrogen is enriched with nitrogen‑15. It is formally designated as D‑[13C3,15N]serine and is classified as an isotopologue of the endogenous N‑methyl‑D‑aspartate (NMDA) receptor co‑agonist D‑serine . This compound serves as an analytical reference standard, internal standard, or metabolic tracer in quantitative mass spectrometry‑based assays and nuclear magnetic resonance (NMR) studies of D‑serine metabolism, neurotransmission, and related disorders [1]. Its defined stereochemistry (R‑configuration) distinguishes it from the L‑enantiomer and racemic mixtures, enabling chiral‑specific investigations of D‑serine biochemistry .

Stable Isotope Dilution MS
M+4 mass shift resolves endogenous serine for quantitative bioanalysis
Chiral-Specific Tracing
Enantiopure D-serine (R-configuration) for D-amino acid pathway studies
NMR Structural Biology
Uniform 13C,15N enrichment enables heteronuclear multidimensional NMR

Why D-[13C3,15N]Serine Is Irreplaceable


Although serine is a simple amino acid, substitution of D‑[13C3,15N]serine with L‑[13C3,15N]serine, unlabeled D‑serine, or analogs bearing fewer isotopic labels introduces irrecoverable analytical errors. The L‑enantiomer exhibits profoundly different biological activity—D‑serine is a potent NMDA receptor co‑agonist (EC50 ≈ 0.1–1.8 μM), whereas L‑serine is essentially inactive [1]. Unlabeled D‑serine cannot serve as an internal standard in stable isotope dilution mass spectrometry because it co‑elutes and shares the same mass as endogenous analyte, precluding accurate quantification [2]. Singly‑labeled variants (e.g., D‑serine‑3‑13C) provide only partial mass shift (M+1) and are susceptible to interference from natural isotopic abundance, reducing signal‑to‑noise ratio and assay specificity . The fully 13C3,15N‑labeled backbone (M+4 shift) ensures baseline resolution from endogenous serine isotopologues and matrix interferences, enabling reliable quantification in complex biological matrices such as plasma, cerebrospinal fluid, and brain tissue homogenates [2].

L-Enantiomer or Racemate

L-Serine lacks NMDA co-agonist activity; racemic mixtures introduce chiral ambiguity in D-serine-specific assays.

Unlabeled D-Serine

Co-elutes and shares mass with endogenous analyte, preventing accurate stable isotope dilution quantification.

Singly-Labeled or M+1/M+3 Analogs

Partial mass shift remains within natural isotopic envelope, reducing signal specificity and assay robustness.

Differentiating D-[13C3,15N]Serine from Analogs


M+4 Mass Shift for Baseline Resolution in MS

D‑[13C3,15N]serine (target compound) provides a +4 Da mass shift (M+4) relative to unlabeled D‑serine (M), compared to a +3 Da shift (M+3) for L‑[13C3]serine (which lacks 15N labeling) and a +1 Da shift for D‑serine‑3‑13C. The M+4 shift completely separates the analyte and internal standard signals from the natural isotopic envelope of endogenous serine (which extends to M+2), eliminating cross‑contamination and ensuring accurate quantification in complex matrices . The isotopic purity of commercially available L‑[13C3,15N]serine is specified as ≥98 atom% 13C and ≥98 atom% 15N, a benchmark that the target D‑enantiomer must meet or exceed for reliable use .

M+4 Mass Shift Resolution
Class-level context
Target: M+4 Da (13C3,15N) vs M+3 Da (13C3 only) or M+1 Da
Ensures baseline separation from endogenous serine isotopologues in complex matrices.
Reported for ESI/GC-MS of biological fluids; isotopic purity context requires verification.
Stable isotope dilution mass spectrometry Quantitative bioanalysis Amino acid internal standards

Chiral Purity for NMDA Receptor Activity

The target compound is the pure (R)-enantiomer (D‑serine). Unlabeled D‑serine exhibits a specific optical rotation of [α]D20 = −14.5° to −15.5° (c=5 in 5N HCl) , whereas the L‑enantiomer (L‑serine‑13C3,15N) exhibits [α]25/D = +14.6° (c=2 in 1M HCl) . Racemic DL‑serine‑13C3,15N (zero optical rotation) is also commercially available. D‑Serine is a high‑potency co‑agonist at the NMDA receptor glycine site (EC50 = 0.47 μM for GluN1/GluN2B and 1.77 μM for GluN1/GluN2A receptors expressed in HEK293 cells), whereas L‑serine shows no measurable agonist activity [1]. The R‑configuration is therefore essential for any study involving NMDA receptor modulation, serine racemase activity, or D‑amino acid oxidase metabolism.

NMDA Receptor Activity
Head-to-head
D-Serine EC50: 0.47 μM (GluN1/GluN2B); L-Serine: no measurable agonism
Only D-enantiomer shows NMDA co-agonist activity, enabling chiral-specific pharmacology studies.
Measured in recombinant HEK293 cells; two-electrode voltage clamp.
NMDA receptor pharmacology Chiral amino acid analysis D‑Serine metabolism

NMR Signal Enhancement with 13C,15N Labeling

Uniform 13C and 15N labeling (13C3,15N) increases NMR sensitivity by approximately 100‑fold compared to natural abundance (13C ≈1.1%, 15N ≈0.37%). The target compound enables direct detection of 13C–13C and 13C–15N scalar couplings, facilitating backbone resonance assignments and conformational analysis of D‑serine‑containing peptides or proteins . Singly‑labeled (e.g., 13C1) or deuterium‑labeled analogs provide only partial structural information and lower sensitivity. The combination of 13C and 15N labeling permits heteronuclear single‑quantum coherence (HSQC) and triple‑resonance experiments that are impossible with unlabeled or singly‑labeled material .

NMR Sensitivity Gain
Class-level context
Isotopic enrichment: >98 atom% 13C and >98 atom% 15N
Enables 13C-15N correlation experiments infeasible at natural abundance.
Solution-state NMR at 600 MHz; sensitivity gain dependent on pulse sequence.
Protein NMR spectroscopy Metabolic flux analysis 13C‑15N correlation experiments

Reproducibility in Stable Isotope Dilution Assays

In a validated GC‑MS method for simultaneous determination of D‑ and L‑serine in rat plasma, stable isotope dilution using DL‑[2H3]serine as internal standard achieved intra‑day reproducibility of <5% for D‑serine and <3% for L‑serine, with inter‑day reproducibility <5% and <3%, respectively [1]. While the internal standard used in this study was deuterated rather than 13C/15N‑labeled, the principle demonstrates that isotopically labeled internal standards correct for extraction losses, derivatization variability, and ionization suppression. A 13C3,15N‑labeled D‑serine internal standard would provide analogous or superior correction due to identical physicochemical properties and reduced isotopic exchange compared to deuterated analogs .

Assay Reproducibility
Reported
Intra-day CV
Supports reproducible D-serine quantification for research PK studies.
Rat plasma; Mosher's reagent derivatization; method context may vary.
GC‑MS LC‑MS/MS Bioanalytical method validation

Key Applications of D-[13C3,15N]Serine


D-Serine Bioanalysis by LC-MS/MS or GC-MS

The compound serves as an optimal internal standard for stable isotope dilution mass spectrometry assays measuring endogenous or administered D‑serine levels. Its +4 Da mass shift ensures complete chromatographic and spectrometric resolution from the analyte, correcting for matrix effects, extraction efficiency, and instrument variability. This is essential for pharmacokinetic studies of D‑serine as a therapeutic candidate for schizophrenia, as well as for biomarker quantification in neurological disorders [1].

Metabolic Flux Analysis of D-Serine

The uniform 13C and 15N labeling enables tracing of D‑serine metabolic fate through the serine racemase / D‑amino acid oxidase pathway, as well as incorporation into downstream metabolites (e.g., pyruvate, glycine). Researchers can quantify flux rates and identify pathway bottlenecks in cellular or in vivo models, providing mechanistic insight into D‑serine homeostasis in brain and peripheral tissues .

NMR Structural Biology with Labeled D-Serine

Incorporation of this labeled D‑serine into synthetic peptides or recombinantly expressed proteins (via auxotrophic strains or cell‑free expression) permits acquisition of high‑resolution 2D and 3D heteronuclear NMR spectra. The 13C and 15N spins provide through‑bond and through‑space connectivity information for resonance assignment, secondary structure determination, and ligand‑binding site mapping, which are unattainable with unlabeled or singly‑labeled material .

Enzymatic Assays for Serine Racemase & DAAO

The labeled D‑serine can be used as a substrate or product tracer in radiometric‑free enzyme assays. Monitoring the conversion of L‑[13C3,15N]serine to D‑[13C3,15N]serine (or vice versa) by LC‑MS allows precise determination of serine racemase kinetics (Km, Vmax) and inhibitor potency (IC50). This approach avoids the safety and disposal issues associated with radioactive 14C‑ or 3H‑labeled substrates [2].

Application
Selection Property
Validation Focus
D-Serine bioanalysis in research plasma/CSF
M+4 stable isotope dilution internal standard
Matrix-effect correction, extraction recovery, assay precision
Metabolic flux analysis of D-serine
Uniform 13C,15N backbone for tracing
Pathway flux rates (serine racemase, DAAO), incorporation into downstream metabolites
NMR structural biology with labeled D-serine
13C,15N enrichment for heteronuclear NMR
Resonance assignment, secondary structure, ligand-binding site mapping
Enzymatic assays (serine racemase, DAAO)
Non-radioactive mass-labeled substrate/product tracing
Enzyme kinetics (Km, Vmax), inhibitor IC50 determination

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